Flufenican
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O2/c20-19(21,22)13-6-4-9-15(12-13)26-18-16(10-5-11-23-18)17(25)24-14-7-2-1-3-8-14/h1-12H,(H,24,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHLJOTFFKVPIAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)OC3=CC=CC(=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30229348 | |
| Record name | Flufenican | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78863-62-4 | |
| Record name | Flufenican [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078863624 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flufenican | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30229348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | FLUFENICAN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C9I301L6EC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational Context and Research Trajectory of Flufenican
Historical Development and Classification of Flufenican as a Phytoene (B131915) Desaturase (PDS) Inhibitor
This compound is classified as a pyridinecarboxamide herbicide. researchgate.netagropages.com It is categorized within the group of carotenoid biosynthesis inhibitors, specifically targeting the enzyme phytoene desaturase (PDS). sinoagrochem.com.cngoogle.comucanr.edu This mode of action places it in the HRAC Group F1 and WSSA Group 12. ucanr.edu
Herbicides inhibiting PDS block carotenoid biosynthesis, which is crucial for protecting chlorophyll (B73375) from excessive light energy and photooxidation. ucanr.edu When plants are treated with these herbicides, the absence of carotenoids leads to the destruction of membrane fatty acids and chlorophyll, resulting in bleached foliage. ucanr.edu Phytoene desaturase catalyzes a critical step in the carotenoid biosynthetic pathway, introducing two double bonds into 15-cis-phytoene (B30313) to produce 9,15,9'-tri-cis-ζ-carotene via the intermediate 9,15-di-cis-phytofluene. plos.org
The first reported case of resistance to dithis compound (B1670562) (a related compound also targeting PDS) in any plant worldwide was confirmed in a population of wild radish (Raphanus raphanistrum L.) in Australia in 1999. caws.org.nz This highlights the evolutionary pressure exerted by PDS inhibitors and the subsequent development of resistance mechanisms in weed populations. caws.org.nzresearchgate.net
Global Research Landscape and Emerging Areas in this compound Science
Research involving this compound spans various aspects, including its efficacy in weed control, its behavior in the environment, and the development of herbicide resistance. This compound is used as a selective herbicide for controlling annual grassy weeds and some broadleaf weeds, particularly in crops like winter wheat and barley. agropages.comsinoagrochem.com.cn It is often applied pre-emergence or early post-emergence. researchgate.netsinoagrochem.com.cn
Studies investigate the performance of this compound, both as a single agent and in mixtures with other herbicides, to enhance weed control spectrum and manage resistance. researchgate.netagropages.com For instance, premixtures containing dithis compound (a related compound) with flufenacet (B33160) and/or metribuzin (B1676530) have been evaluated for their selectivity and efficacy on various weed populations, including those resistant to other herbicide groups. researchgate.netcore.ac.uk Research also explores the residual activity of this compound in soil. sinoagrochem.com.cn
Environmental studies assess the fate and behavior of this compound in soil and water, including its mineralization and potential for leaching. researchgate.netagrarforschungschweiz.ch Research also touches upon the impact of herbicides, including dithis compound, on soil microorganisms. d-nb.inforesearchgate.netmdpi.com
Emerging areas of research include understanding the mechanisms of herbicide resistance to PDS inhibitors like this compound and exploring strategies to mitigate resistance development. caws.org.nzresearchgate.netawsjournal.org Studies also investigate the potential of using PDS inhibitors, such as dithis compound, to increase the production of valuable compounds like phytoene in plant cell cultures. nih.gov
The global market for dithis compound (a related compound) sees Europe as a major consumer, with ongoing evaluations and the development of new mixture products. agropages.com Research continues to support the development and registration of this compound-containing products in various regions for weed management in key crops. agropages.comcore.ac.uk
While specific detailed research findings directly focusing solely on this compound in isolation are less prevalent in the provided search results compared to studies on dithis compound or mixtures containing related compounds, the research landscape for PDS inhibitors, including this compound, is active and addresses efficacy, environmental fate, and resistance management.
Here is a summary of some research findings related to PDS inhibitors, including this compound and dithis compound:
| Research Area | Key Findings (Examples) | Source(s) |
| Mechanism of Action | Inhibits phytoene desaturase, blocking carotenoid biosynthesis and leading to chlorophyll degradation and bleaching symptoms. | sinoagrochem.com.cngoogle.comucanr.edu |
| Weed Control Efficacy | Effective against annual grassy and broadleaf weeds; often used pre- or early post-emergence in cereals. agropages.comsinoagrochem.com.cn Efficacy in mixtures investigated. | researchgate.netcore.ac.uk |
| Herbicide Resistance | First reported resistance to dithis compound in wild radish in 1999. caws.org.nz Cross-resistance between dithis compound and picolinafen (B105197) observed. caws.org.nz | caws.org.nzresearchgate.netawsjournal.org |
| Environmental Fate | Studies on mineralization and leaching in soil and water. researchgate.netagrarforschungschweiz.ch Impact on soil microorganisms investigated. d-nb.inforesearchgate.netmdpi.com | researchgate.netagrarforschungschweiz.chd-nb.inforesearchgate.netmdpi.com |
| Biotechnology Applications | Dithis compound shown to increase phytoene levels in carrot cell cultures. nih.gov | nih.gov |
Note: Data in this table is derived from the provided search snippets and may pertain to this compound, dithis compound, or PDS inhibitors generally.
Chemical Synthesis and Advanced Derivative Development of Flufenican
Established Synthetic Pathways for Flufenican Production
The production of this compound typically involves multi-step reaction methodologies. These pathways are designed to assemble the specific chemical structure of this compound, which is N-phenyl-2-[3-(trifluoromethyl)phenoxy]pyridine-3-carboxamide nih.gov.
Catalytic Systems and Reaction Optimization in this compound Synthesis (e.g., copper-based catalysts)
Catalytic systems play a significant role in optimizing chemical synthesis by increasing reaction rates and improving selectivity tutorchase.commdpi.commdpi.comnih.gov. While direct mentions of specific catalysts used specifically for this compound synthesis were limited in the search results, copper-based catalysts are widely employed in various organic transformations, including those involving aryl halides and N-nucleophiles, which could be relevant in constructing the this compound molecule google.comgoogleapis.comutoronto.camdpi.commdpi.com. Optimization of catalytic reactions involves factors such as catalyst loading, temperature, pressure, and reaction time to achieve desired yields and minimize by-product formation mdpi.comnih.govprinceton.eduntnu.no.
Exploration of Novel this compound Analogues and Modified Structures
The exploration of novel analogues and modified structures of this compound is a key aspect of agrochemical research rsc.orgnih.gov. This involves synthesizing compounds with structural variations compared to the parent molecule to investigate their herbicidal activity and potentially improve properties such as efficacy, selectivity, or environmental profile. While specific examples of this compound analogues and their synthesis were not prominently featured in the search results, the general principle involves modifying different parts of the molecule, such as the phenyl ring, the phenoxy group, or the pyridine (B92270) core, and studying the resulting changes in activity nih.gov. This process often requires the development of new synthetic routes or adaptation of existing ones to accommodate the desired structural modifications.
Structure-Activity Relationship (SAR) Studies of this compound and Related Carotenoid Biosynthesis Inhibitors
Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound relates to its biological activity nih.gov. For this compound and related carotenoid biosynthesis inhibitors, SAR studies aim to identify which parts of the molecule are crucial for inhibiting the target enzyme(s) in the carotenoid biosynthesis pathway slu.seucanr.eduunl.edu. Carotenoid biosynthesis inhibitors function by interfering with the production of carotenoids, pigments essential for protecting chlorophyll (B73375) from photodegradation slu.seucanr.eduunl.edu.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Herbicidal Efficacy
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR studies a step further by using mathematical and statistical methods to build predictive models linking molecular descriptors to biological activity, such as herbicidal efficacy googleapis.com. QSAR models can help in designing new, potentially more potent or selective herbicides by predicting their activity based on their chemical structure before they are synthesized bighaat.comnih.gov. This approach can involve calculating various molecular properties (e.g., electronic, steric, hydrophobic) and correlating them with observed herbicidal effects googleapis.com.
Molecular and Biochemical Mechanisms of Flufenican Herbicidal Action
Inhibition of Phytoene (B131915) Desaturase (PDS) as the Primary Molecular Target
Flufenican is classified as a carotenoid biosynthesis inhibitor, specifically targeting the enzyme phytoene desaturase (PDS) ucanr.edugoogle.com. PDS plays a vital role in the desaturation of phytoene, a crucial early step in the synthesis of carotenoids ucanr.edunih.govresearchgate.netresearchgate.net. By inhibiting PDS, this compound disrupts the normal flow of this essential pathway. PDS inhibitors, including this compound, are categorized under HRAC Group F1 and WSSA Group 12 ucanr.eduresearchgate.net.
Disruptions in Carotenoid Biosynthesis Pathways
Carotenoids are essential pigments in plants, serving multiple critical functions, including light harvesting and photoprotection ucanr.eduslu.seresearchgate.net. The biosynthesis pathway involves a series of desaturation and isomerization reactions starting from phytoene researchgate.netfrontiersin.org. Phytoene desaturase catalyzes the conversion of phytoene to ζ-carotene through the introduction of double bonds researchgate.net. Inhibition of PDS by this compound leads to the accumulation of phytoene and a deficiency in downstream carotenoids such as lycopene, α-carotene, and β-carotene frontiersin.org. This disruption has significant consequences for the plant's ability to manage light energy and protect itself from photo-oxidative damage.
Downstream Physiological Consequences of PDS Inhibition
The reduction or absence of functional carotenoids due to PDS inhibition has severe downstream physiological consequences for susceptible plants. Carotenoids act as quenchers of triplet chlorophyll (B73375) and scavengers of reactive oxygen species, preventing photo-oxidative damage to the photosynthetic apparatus slu.se. When carotenoid levels are depleted, excess light energy absorbed by chlorophyll cannot be effectively dissipated, leading to the formation of damaging reactive oxygen species ucanr.eduslu.se. This results in the oxidative degradation of chlorophyll and other cellular components, manifesting as visible symptoms such as photo-bleaching of green tissues, chlorosis, and ultimately necrosis ucanr.eduslu.se. These effects are typically observed in newly developing tissues, as existing carotenoids in mature tissues are not immediately affected slu.se.
Interactions of this compound with Other Herbicidal Modes of Action
Herbicide mixtures are commonly employed in agriculture to broaden the spectrum of weed control and manage herbicide resistance cabidigitallibrary.orgmdpi.com. This compound, like other herbicides, can exhibit synergistic or additive interactions when combined with compounds having different modes of action.
Synergistic and Additive Effects in Multi-Component Herbicide Formulations
The interaction between two herbicides can be classified as additive, synergistic, or antagonistic cabidigitallibrary.org. An additive effect occurs when the combined response is equal to the sum of the individual effects. A synergistic effect is observed when the combined effect is greater than the predicted effect based on the individual components, leading to enhanced weed control cabidigitallibrary.orggoogle.com. Conversely, an antagonistic interaction results in a reduced combined effect. Research indicates that this compound can be a component in herbicide mixtures that demonstrate synergistic or additive effects, contributing to improved control of various weed species researchgate.netwipo.int. For instance, mixtures containing dithis compound (B1670562) (another PDS inhibitor) with herbicides targeting different sites of action, such as photosystem II inhibitors or HPPD inhibitors, have shown synergistic or additive interactions researchgate.netwipo.int. While specific detailed data tables for this compound interactions were not extensively found in the search results, the principle of synergistic and additive effects in mixtures of PDS inhibitors with other herbicide groups is well-documented researchgate.netwipo.int.
Herbicide Resistance in Target Plant Species to Flufenican
Mechanisms of Resistance to Flufenican
Herbicide resistance mechanisms are generally categorized into target-site and non-target-site mechanisms. mdpi.com Both types have been implicated in resistance to PDS inhibitors like this compound.
Genetic Inheritance and Evolution of this compound Resistance
The evolution of herbicide resistance is often linked to genetic changes within weed populations that confer the ability to survive herbicide application. For this compound, resistance can arise through target-site mutations in the PDS gene or through non-target-site mechanisms such as enhanced metabolism. nih.govnih.govuwa.edu.aunih.gov The inheritance patterns of this resistance are critical for understanding how resistant traits spread within a weed population.
Dominant Gene Inheritance Patterns
Research into the inheritance of this compound resistance has indicated that it can be conferred by a single dominant gene. Studies on oriental mustard populations resistant to this compound (referred to as dithis compound (B1670562) in some sources, which also targets PDS) have shown that the segregation of phenotypes and genotypes in F2 generations fits a model for a single dominant allele. nih.govnih.govasacim.org.ar This suggests that inheriting even one copy of the resistance-conferring allele is sufficient for a plant to exhibit resistance to the herbicide. This dominant inheritance pattern can facilitate the relatively rapid spread of resistance within a population, as resistant individuals (both heterozygous and homozygous for the resistance allele) survive and reproduce. nih.gov
Population Genetics of Resistant Biotypes
The population genetics of this compound-resistant biotypes are influenced by factors such as the frequency of resistance alleles, gene flow, selection pressure from herbicide application, and the fitness of resistant individuals in the absence of the herbicide. When this compound is repeatedly applied, it exerts strong selection pressure, favoring the survival and reproduction of resistant plants. This leads to an increase in the frequency of resistance alleles within the population. epa.govirac-online.orgfrontiersin.org While specific detailed studies on the population genetics of this compound resistance were not extensively found, general principles of herbicide resistance evolution suggest that dominant resistance genes can spread quickly, especially with high herbicide use intensity. weedscience.org The presence of target-site mutations in the PDS gene, such as the Leu-498-Val and Glu-425-Asp mutations identified in resistant oriental mustard populations, provides a genetic basis for tracking the spread of resistance alleles. nih.govasacim.org.ar Non-target-site resistance, potentially involving cytochrome P450 enzymes that metabolize the herbicide, can also contribute to resistance and its evolution in populations. nih.govuwa.edu.auuwa.edu.au
Cross-Resistance Patterns Involving this compound
Cross-resistance occurs when a weed population develops resistance to multiple herbicides, often due to a single resistance mechanism. dpird.wa.gov.au For this compound, cross-resistance patterns are particularly relevant concerning other PDS inhibitors and potentially herbicides with different modes of action.
Cross-Resistance to Other PDS Inhibitors (e.g., picolinafen)
As this compound inhibits PDS, cross-resistance to other herbicides that target the same enzyme is a significant concern. Studies have confirmed cross-resistance between this compound (dithis compound) and picolinafen (B105197) in wild radish and oriental mustard populations. caws.org.nznih.govasacim.org.argrdc.com.aucornell.edu For instance, an oriental mustard population (P40) that was highly resistant to dithis compound also showed a lower, but still significant, level of resistance to picolinafen. nih.govasacim.org.ar This cross-resistance is often linked to target-site mutations in the PDS gene that reduce the binding affinity or effectiveness of both herbicides. nih.govasacim.org.ar
Table 1: Resistance Levels to Dithis compound and Picolinafen in Oriental Mustard
| Population | Herbicide | Resistance Level (LD50 Ratio R/S) | Reference |
| P40 | Dithis compound | 237-fold | nih.govasacim.org.ar |
| P40 | Picolinafen | 7-fold | nih.govasacim.org.ar |
| P3 | Dithis compound | 140-fold | nih.gov |
Note: LD50 is the lethal dose required to kill 50% of the population. R/S ratio compares the LD50 of the resistant population (R) to that of a susceptible population (S).
Cross-resistance between dithis compound and picolinafen in wild radish has also been observed, with a resistant population showing 3.4-fold resistance to picolinafen based on the LD50 ratio. caws.org.nz However, some research suggests that replacing dithis compound with picolinafen in tank mixes could help manage cross-resistance in certain wild radish populations exhibiting resistance to both HPPD and PDS inhibitors. grdc.com.au This indicates that the specific resistance mechanisms (target-site vs. non-target-site) and their interactions can influence the degree and pattern of cross-resistance between PDS inhibitors.
Resistance to Other Herbicide Groups in this compound-Resistant Populations (e.g., triazines)
In addition to cross-resistance within the PDS inhibitor group, this compound-resistant weed populations can also exhibit multiple resistance to herbicides from different mode of action groups. This typically arises from the evolution of separate resistance mechanisms within the same population, often due to repeated use of different herbicide groups over time. dpird.wa.gov.au For example, some wild radish populations have developed multiple resistance to both this compound (a Group 12 PDS inhibitor) and triazines (Group 5 PSII inhibitors). caws.org.nz This presents a significant challenge for weed management, as herbicides from both groups may no longer be effective. caws.org.nz The presence of multiple resistance mechanisms, including both target-site and non-target-site resistance, can contribute to these complex resistance patterns. dpird.wa.gov.au
Strategies for Managing this compound Resistance in Agroecosystems
Effective management of this compound resistance requires the implementation of integrated weed management (IWM) strategies that aim to reduce the selection pressure for resistance and diversify weed control methods. epa.govirac-online.orgfrontiersin.orgeppo.int Key strategies include:
Herbicide Rotation: Rotating between herbicides with different modes of action is crucial to prevent the repeated selection of resistant individuals by the same mechanism. This involves using herbicides from different WSSA or HRAC groups in different seasons or within the same season in a planned sequence. epa.govirac-online.orgeppo.intcroplife.org.au
Tank Mixing: Combining this compound with a herbicide from a different mode of action group can help control weeds that may be resistant to this compound alone, provided the companion herbicide is effective on the target weed population. epa.govirac-online.org However, the potential for cross-resistance and multiple resistance must be considered when selecting tank mix partners.
Integrated Weed Management (IWM): Relying solely on herbicides accelerates resistance evolution. IWM incorporates a range of control tactics, including cultural practices (e.g., crop rotation, competitive varieties, optimizing planting density and timing), mechanical control (tillage, hand weeding), and biological control, in addition to chemical control. irac-online.orgeppo.inthracglobal.com Crop rotation, in particular, allows for the use of different herbicides and can disrupt weed life cycles. hracglobal.com
Monitoring and Early Detection: Regularly monitoring fields for herbicide performance and identifying suspected resistant patches is essential for timely intervention. irac-online.org Confirmation of resistance through testing allows for informed decisions on future management strategies.
Preventing Seed Set and Spread: For confirmed resistant populations, preventing the production and spread of resistant seeds is critical to limit the infestation of other areas. This can involve using alternative control methods in affected patches and cleaning equipment. epa.gov
Implementing a combination of these strategies can help to delay the evolution and spread of this compound resistance, preserving its utility as a weed management tool.
Integration of this compound into Diverse Herbicide Rotation Programs
Integrating herbicides with different modes of action in rotation programs is a cornerstone of proactive herbicide resistance management. This compound, with its Group 12 mode of action, offers a valuable alternative to herbicide groups to which weed populations may have already developed resistance. nih.govnih.gov By rotating this compound with herbicides from other WSSA groups, the selection pressure for resistance to any single mode of action is reduced. This approach helps to delay the onset and spread of resistance in susceptible weed populations. This compound is considered a useful addition to Integrated Pest Management (IPM) and Resistance Management (RM) programs, specifically for its potential use in rotation to reduce potential resistance development and delay the evolution of further herbicide resistance. nih.gov
Efficacy of this compound in Herbicide Mixtures for Resistance Management
The use of herbicide mixtures containing this compound is another key strategy for enhancing weed control efficacy and managing herbicide resistance. Mixtures combine herbicides with different modes of action, providing a broader spectrum of weed control and simultaneously targeting weed individuals that may be resistant to one of the components but susceptible to the other(s).
Research has demonstrated the effectiveness of this compound-containing mixtures against various herbicide-resistant weed species. For instance, studies have shown that premixtures of flufenacet (B33160) plus dithis compound, and flufenacet plus dithis compound plus metribuzin (B1676530), provided high control of herbicide-resistant Lolium rigidum populations. nih.govnih.gov Similarly, the effectiveness of mixtures containing dithis compound plus MCPA and picolinafen plus MCPA has been noted, even in cases where the weed population exhibited resistance to one of the mixture components. nih.gov
Triple mixtures have also shown promise in resistance management. The use of a triple mixture of dithis compound, metribuzin, and carfentrazone (B104449) in winter wheat crops in autumn has been found to be an effective means of preventing the emergence of herbicide-resistant biotypes, including those resistant to ALS inhibitors. nih.govuni.lu This highlights the benefit of combining multiple modes of action to control complex weed populations and mitigate resistance development.
While mixtures can be highly effective, the choice of herbicide partners is crucial. For example, a common mixture of dithis compound plus metribuzin failed to control a resistant population of Raphanus raphanistrum, indicating that not all combinations are equally effective against all resistant biotypes. nih.gov However, other mixtures like dithis compound plus bromoxynil (B128292) have shown efficacy against certain resistant weed populations. nih.gov
The interaction effect in mixtures of dithis compound with other herbicides, such as metribuzin and carfentrazone, has been investigated. Studies suggest an additive interaction in mixtures of dithis compound with metribuzin, satisfying the requirements for anti-resistant mixtures due to differing sites of action and overlapping controlled weed spectra. uni.lu The addition of a third component with a different mode of action, like carfentrazone, can further increase the effectiveness of resistance control. nih.govuni.lu
The efficacy of this compound in mixtures for controlling multiple-herbicide resistant weeds has been observed in various agricultural settings. For example, in no-till corn, tank mixtures including dithis compound plus atrazine (B1667683) plus flufenacet provided significant control of multiple-herbicide resistant waterhemp (Amaranthus tuberculatus). wikipedia.org
These findings underscore the importance of this compound as a component in diverse herbicide mixtures to improve the control of existing resistant weed populations and to proactively manage the evolution of further resistance.
Environmental Fate, Persistence, and Degradation Pathways of Flufenican
Degradation Processes of Flufenican in Environmental Compartments
The environmental persistence and fate of the herbicide this compound are governed by a combination of microbial and chemical degradation processes. These processes determine the compound's half-life in various environmental matrices and the nature of the resulting metabolites.
Microbial Biodegradation Pathways and Mechanisms
Microbial activity is a primary driver of this compound degradation in soil. A diverse range of soil microorganisms, including bacteria and fungi, have been shown to break down this herbicide. The efficiency of this biodegradation is influenced by the composition of the microbial community and environmental conditions.
Microbial consortia, or communities of different microorganisms, often exhibit enhanced degradation capabilities for complex organic compounds like this compound compared to individual microbial strains. This is attributed to synergistic interactions where different species carry out sequential steps in the degradation pathway. The primary mechanism of microbial degradation is enzymatic, where microorganisms utilize the herbicide as a source of carbon and energy, leading to its mineralization into simpler, non-toxic compounds such as carbon dioxide, nicotinamide, and nicotinic acid wikipedia.org. In soil, this process results in a half-life ranging from 15 to 30 weeks wikipedia.org.
Studies have identified specific bacterial genera, such as Pseudomonas and Streptomyces, as being effective in degrading this compound. In one study, a synthetic consortium of four bacterial strains, including Pseudomonas sp. 10Kp8 - A1, Pseudomonas chlororaphis subsp. aureofaciens strain B19 - A2, Pseudomonas baetica strain JZY4-9 - C1, and Streptomyces atratus strain ROA017 - D1, demonstrated higher degradation efficiency than individual strains. This consortium achieved 74.4% degradation in a liquid medium and 82.2% in soil. The degradation process involves the formation of key metabolites, including 2-(3-trifluoromethylphenoxy)nicotinamide and 2-(3-trifluoromethylphenoxy)nicotinic acid bayer.com. Another study showed that in agricultural sandy soil, this compound and its metabolites degraded more rapidly than in urban gravel environments, where mineralization was not observed after 150 days nih.gov.
The degradation of this compound in soil is primarily a biological process, with the rate of biodegradation increasing during warmer periods, which correlates with heightened microbial and enzymatic activity frontiersin.org. Under aerobic conditions in both laboratory and field settings, the degradation pathway proceeds through the formation of 2-(3-trifluoromethylphenoxy) nicotinamide and 2-(3-trifluoromethylphenoxy) nicotinic acid, eventually leading to bound residues and carbon dioxide. The half-life for soil dissipation in the field is typically around 200 days bayer.com.au.
Table 1: Microbial Degradation of this compound by Bacterial Strains and Consortia
| Microorganism/Consortium | Medium | Initial Concentration | Degradation (%) | Duration | Key Metabolites |
|---|---|---|---|---|---|
| Streptomyces atratus strain ROA017 - D1 | Mineral Salt Medium | 60-220 mg/kg | 70.1% | Not Specified | 2,4-difluoroaniline, 2-(3-trifluoromethylphenoxy)nicotinamide, 2-(3-trifluoromethylphenoxy)nicotinic acid |
| Streptomyces atratus strain ROA017 - D1 | Soil | 60-220 mg/kg | 79% | Not Specified | 2,4-difluoroaniline, 2-(3-trifluoromethylphenoxy)nicotinamide, 2-(3-trifluoromethylphenoxy)nicotinic acid |
| Synthetic Consortium (4 bacterial strains) | Liquid Medium | 60-220 mg/kg | 74.4% | Not Specified | 2,4-difluoroaniline, 2-(3-trifluoromethylphenoxy)nicotinamide, 2-(3-trifluoromethylphenoxy)nicotinic acid |
| Synthetic Consortium (4 bacterial strains) | Soil | 60-220 mg/kg | 82.2% | Not Specified | 2,4-difluoroaniline, 2-(3-trifluoromethylphenoxy)nicotinamide, 2-(3-trifluoromethylphenoxy)nicotinic acid |
The application of commercial microbial formulations, such as those containing "Effective Microorganisms" (EM), can influence the degradation kinetics of this compound in soil. However, the effect is not always an enhancement of degradation. A study investigating the impact of three different commercial EM formulations on this compound degradation found that all formulations unexpectedly reduced the degradation level by 35.5% to 38%. This inhibition was attributed to an increase in soil acidity caused by the EM formulations, as this compound exhibits greater stability at lower pH levels. The half-life of this compound in the control soil (without EM) was calculated to be 25.7 days under laboratory conditions. This finding highlights the complexity of microbial interactions and their effects on pesticide fate, indicating that the introduction of microbial inoculants may not always accelerate the breakdown of certain xenobiotics.
Abiotic Degradation Mechanisms
In addition to microbial breakdown, this compound can be degraded through abiotic processes, although it is generally more resistant to these pathways compared to biodegradation.
Photodegradation, or the breakdown of compounds by light, can contribute to the degradation of this compound, particularly in aqueous environments and on soil surfaces. However, this compound has been shown to be relatively stable under photolysis. The photolytic degradation of this compound in a sterile aqueous buffer solution at pH 7 is a slow process, with a calculated half-life (DT50) of 133 days bayer.com. This is equivalent to 259 days of summer sunlight at a latitude of 50°N. During this process, no major metabolites constituting more than 10% of the initial substance were formed bayer.com. Another source indicates a photolysis half-life of about 100 days bayer.com.au. The presence of light can accelerate the degradation rate on soil surfaces, though no unique metabolites have been found to form in significant amounts under these conditions bayer.com.
This compound is stable to hydrolysis under sterile aqueous conditions at pH levels of 5, 7, and 9 bayer.comherts.ac.uk. However, under more extreme laboratory conditions, hydrolysis can be induced. One study demonstrated that the acid hydrolysis of this compound in a mixture of acetic acid and concentrated hydrochloric acid at reflux temperature resulted in complete transformation after 48 hours. The products of this reaction were identified as N-(2,4-Difluorophenyl)-2-hydroxy-3-pyridinecarboxamide, 2-hydroxy-3-carboxypyridine, 2,4-difluoroaniline, and 3-trifluoromethylphenol sci-hub.se. Base-catalyzed hydrolysis is significantly slower; heating to reflux in a 1.43 M potassium hydroxide solution for 60 hours resulted in only 27% transformation of this compound, yielding 2-[3-(Trifluoromethyl)-phenoxy]-3-pyridinecarboxylic acid and 2,4-difluoroaniline sci-hub.se.
Information regarding the specific redox reactions of this compound in the environment is limited. However, it is known that under anaerobic conditions in aquatic systems, this compound degrades very slowly, with a half-life of approximately one year bayer.com.au. In such environments, the redox potential becomes reductive, which can lead to the formation of numerous minor, unidentified metabolites bayer.com.
Table 2: Abiotic Degradation of this compound
| Degradation Process | Conditions | Half-life (DT50) | Major Products |
|---|---|---|---|
| Photolysis | Sterile aqueous buffer (pH 7) | 133 days | None exceeding 10% |
| Hydrolysis | pH 5, 7, 9 (sterile) | Stable | - |
| Acid Hydrolysis | Acetic acid + conc. HCl (reflux) | - | N-(2,4-Difluorophenyl)-2-hydroxy-3-pyridinecarboxamide, 2-hydroxy-3-carboxypyridine, 2,4-difluoroaniline, 3-trifluoromethylphenol |
| Base Hydrolysis | 1.43 M KOH (reflux) | - | 2-[3-(Trifluoromethyl)-phenoxy]-3-pyridinecarboxylic acid, 2,4-difluoroaniline |
| Anaerobic Aquatic Degradation | Laboratory conditions | ~1 year | Numerous minor unidentified metabolites |
Environmental Persistence and Dissipation Kinetics of this compound
This compound is characterized by its high persistence in the soil environment. wikipedia.orgherts.ac.uk The dissipation of this herbicide is a slow process, governed by various kinetic models that account for its gradual breakdown over extended periods. researchgate.net Its persistence means that it remains active in the soil for a considerable time, which can have implications for subsequent crops and the broader soil ecosystem. iastate.edu
Half-Life Determination in Various Soil Types and Environmental Conditions
The half-life (DT50), the time it takes for 50% of the initial concentration of a pesticide to degrade, is a key indicator of its persistence. illinois.eduusu.edu For this compound, this value varies significantly depending on the specific environmental context, including soil composition and whether the study is conducted in laboratory or field settings.
In soil, the degradation of this compound eventually leads to the formation of carbon dioxide, with a reported half-life ranging from 15 to 30 weeks. wikipedia.org Field studies have reported a half-life of approximately 101 days. nih.gov Another study in a pear orchard determined the half-life to be around 65 days in soil treated for the first time. nih.gov Laboratory studies have shown a wider range, with half-lives between 41.4 and 318 days, while field studies have indicated values from 224 to 621 days. nih.gov The rate of degradation can be influenced by soil pH, with studies showing that decomposition rates differ in soils with varying pH levels. nih.gov For instance, one study noted that this compound degraded very slowly, with a DT25 (the time for 25% degradation) of 29.5 weeks in two different soil types, and the degradation rate did not change over time. nih.gov
| Condition | Soil Type | Half-Life (DT50) | Source |
|---|---|---|---|
| General Soil | Not Specified | 15 to 30 weeks | wikipedia.org |
| Field | Not Specified | 101 days | nih.gov |
| Field (Pear Orchard) | Not Specified | ~65 days | nih.gov |
| Laboratory | Not Specified | 41.4–318 days | nih.gov |
| Field | Not Specified | 224–621 days | nih.gov |
Adsorption, Desorption, and Leaching Dynamics in Soil Profiles
The mobility of this compound in soil is generally low, a characteristic attributed to its strong adsorption to soil particles. wikipedia.orgbayer.com This binding process, known as sorption, is crucial in determining the herbicide's availability for plant uptake, degradation, and potential movement into water sources. researchgate.net
Studies have shown that this compound exhibits moderate to high adsorption in various soil types. nih.gov The Freundlich adsorption coefficient (Kf), a measure of adsorption capacity, has been found to range from 0.76 to 4.39 in different Indian soils. nih.gov The organic matter and clay content of the soil are positively correlated with adsorption, meaning that soils with higher organic matter and clay content tend to bind this compound more strongly. nih.govresearchgate.net Conversely, soil pH is negatively correlated with adsorption. nih.gov The geometric mean organic carbon-normalized adsorption coefficient (Koc) for this compound has been determined to be 5727, indicating strong binding to soil organic matter. bayer.com
Desorption studies, which measure the release of a substance from soil particles, have indicated a hysteresis effect for this compound, meaning that it is not easily released back into the soil solution once adsorbed. nih.gov This strong binding and low desorption contribute to its low mobility and reduce the likelihood of it leaching into deeper soil layers or moving into surface water through runoff. herts.ac.uknih.gov The potential for leaching is considered low based on its physicochemical properties. herts.ac.uk
| Soil Property | Correlation with Adsorption | Adsorption Coefficient | Source |
|---|---|---|---|
| Organic Matter (OM) | Positive | Average Kd: 0.77 to 4.52 Freundlich KF: 0.76 to 4.39 | nih.gov |
| Clay Content | Positive | ||
| pH | Negative | ||
| Organic Carbon (OC) | Positive | Geometric Mean Koc: 5727 | bayer.com |
Identification and Fate of this compound Degradation Products and Metabolites
The degradation of this compound in the soil leads to the formation of several breakdown products, known as metabolites. bayer.com The identification and environmental fate of these metabolites are critical for a complete understanding of the herbicide's environmental impact, as they may also have biological activity or persist in the environment.
Formation and Persistence of Primary Metabolites (e.g., 2-(3-trifluoromethylphenoxy)nicotinic acid derivative)
Under aerobic soil conditions, the degradation of this compound results in the formation of two primary metabolites. bayer.com These major degradation products are:
AE B107137 , also known as DFF-acid. This metabolite is a 2-(3-trifluoromethylphenoxy)nicotinic acid derivative. bayer.comnih.gov
AE 0542291 , also referred to as DFF-amide. bayer.com
In laboratory studies, these metabolites have been observed at maximum concentrations of 16.8% for AE B107137 (DFF-acid) and 26.3% for AE 0542291 (DFF-amide) relative to the applied amount of this compound. bayer.com No other metabolites have been detected at levels approaching 10% under aerobic conditions. bayer.com The degradation of these primary metabolites has also been investigated to understand their persistence in the soil. bayer.com
Factors Influencing this compound Environmental Dynamics
Key factors that influence the environmental dynamics of this compound include:
Soil Properties : The physical and chemical characteristics of the soil play a significant role. Soil texture, specifically the amount of clay and organic matter, strongly influences the adsorption of this compound. nih.govresearchgate.net Higher clay and organic matter content lead to greater adsorption and reduced mobility. researchgate.net Soil pH also affects its persistence, with degradation rates varying in soils of different pH levels. nih.gov
Microbial Activity : The breakdown of this compound is primarily a biological process driven by soil microorganisms such as fungi and bacteria. uludag.edu.trmissouri.edu Environmental conditions that favor microbial growth and activity, such as optimal moisture, temperature, and aeration, will generally accelerate the degradation of the herbicide. missouri.edu
Temperature : Higher temperatures typically increase the rate of both microbial and chemical degradation processes in the soil, leading to a shorter half-life for the herbicide. missouri.edunih.gov
Moisture : Soil moisture content is critical for microbial activity. Degradation is generally faster at optimal moisture levels, such as at field capacity, compared to saturated or very dry conditions. missouri.edunih.gov
Organic Amendments : The addition of organic matter, such as compost or manure, to the soil can alter the fate of this compound. mdpi.com While organic matter can enhance microbial populations, it also increases the adsorption of the herbicide, which can decrease its bioavailability for degradation and potentially increase its persistence. researchgate.netnih.gov
Soil Properties (e.g., organic matter content, pH, microbial activity)
The behavior of this compound in the soil is significantly influenced by its physical, chemical, and biological properties. Key factors include organic matter content, pH, and the activity of soil microorganisms.
Organic Matter Content
Soil organic matter (SOM) plays a crucial role in the sorption and degradation of this compound. Organic amendments generally increase the sorption of hydrophobic herbicides like this compound, which can reduce their bioavailability to microorganisms and consequently decrease their degradation rate. mdpi.comscielo.br Studies have shown that this compound persists longer in soils amended with organic materials such as spent mushroom substrate (SMS) or green compost (GC) due to this increased adsorption. mdpi.com Conversely, some research indicates a faster dissipation of this compound in soils with lower organic matter content. nih.govresearchgate.net The addition of organic matter can also have a buffering effect, mitigating the impact of the herbicide on the soil's microbial biomass and activity. mdpi.com
pH
Soil pH affects the chemical state and persistence of many herbicides. micronaag.comokstate.edu For this compound, its durability has been observed to increase in more acidic conditions. Research has shown that the application of certain commercial microbial formulations can lower soil pH, which in turn reduces the degradation level of this compound, making it more persistent. nih.gov This suggests that the compound's stability is enhanced at lower pH values. nih.gov
Microbial Activity
Microbial degradation is a primary pathway for the breakdown of this compound in the soil. mdpi.com The herbicide's persistence is notable, with a half-life reported to be between 15 and 30 weeks, and in some field experiments, over 65% of the initial amount was still present after 339 days. mdpi.comwikipedia.org
However, specific soil microbes have demonstrated the ability to break down this compound. Research has identified several novel bacterial strains capable of degrading this compound, including Pseudomonas sp. 10Kp8 - A1, Pseudomonas chlororaphis subsp. aureofaciens strain B19 - A2, Pseudomonas baetica strain JZY4-9 - C1, and Streptomyces atratus strain ROA017 - D1. nih.govnih.gov These bacteria can utilize this compound as a source of carbon and energy. researchgate.netnih.gov In laboratory settings, Streptomyces atratus showed the highest degradation efficiency, reducing this compound concentrations by 79% in soil. nih.govnih.gov A synthetic consortium of all four strains achieved an even higher degradation rate of 82.2% in soil, highlighting the potential for bioremediation of contaminated sites. nih.govresearchgate.netnih.gov
The degradation process in aerobic soil leads to the formation of two major metabolites: 2-(3-trifluoromethylphenoxy)nicotinic acid (DFF-acid) and 2-(3-trifluoromethylphenoxy)nicotinamide (DFF-amide). bayer.com
| Bacterial Strain/Consortium | Degradation in Mineral Salt Medium (%) | Degradation in Soil (%) |
|---|---|---|
| Pseudomonas sp. 10Kp8 - A1 | 63.2 | Data Not Available |
| Pseudomonas chlororaphis subsp. aureofaciens strain B19 - A2 | 63.2 | Data Not Available |
| Pseudomonas baetica strain JZY4-9 - C1 | 66.7 | Data Not Available |
| Streptomyces atratus strain ROA017 - D1 | 70.1 | 79.0 |
| Synthetic Consortium (All four strains) | 74.4 | 82.2 |
Climatic Variables (e.g., temperature, moisture, solar radiation)
Climatic factors are critical in determining the rate at which this compound dissipates from the environment. Temperature, moisture, and solar radiation can all accelerate its degradation. researchgate.net
Temperature
Higher temperatures generally accelerate the chemical and microbial degradation of herbicides. umn.eduembrapa.br Increased microbiological activity at warmer temperatures leads to faster breakdown rates. mdpi.com Laboratory studies on this compound degradation have established DegT50 (time for 50% degradation) values ranging from 44.3 to 237.9 days at a constant temperature of 20-22°C. bayer.com The dissipation of many herbicides is known to be rapid at high temperatures, while degradation can be almost nonexistent at low temperatures. scispace.comresearchgate.net
Moisture
Soil moisture content and precipitation levels also influence herbicide persistence. Elevated soil moisture typically enhances microbial activity and chemical hydrolysis, leading to more rapid degradation of pesticides. umn.eduscispace.com The rate of herbicide loss from soil generally increases with higher moisture levels, following an order of saturation > field capacity > 50% field capacity. scispace.com
Solar Radiation
Photodegradation, or the breakdown of compounds by light energy, is another pathway for this compound dissipation. nih.gov The presence of light has been shown to accelerate the rate of this compound degradation on the soil surface. bayer.com This process can occur either through direct absorption of light by the herbicide molecule or indirectly through photosensitizers in the environment. nih.gov
| Condition | Half-Life Range (Days) | Reference |
|---|---|---|
| General Soil | 105 - 210 (15-30 weeks) | wikipedia.org |
| Laboratory (20-22°C) | 44.3 - 237.9 | bayer.com |
| Laboratory | 41.4 - 318 | nih.gov |
| Field | 224 - 621 | nih.gov |
Ecological Impact of Flufenican on Non Target Organisms and Biodiversity
Effects on Terrestrial Non-Target Flora
As a herbicide, flufenican is inherently phytotoxic, and its potential to affect non-target terrestrial plants is an expected outcome of its use. Exposure can occur through spray drift or runoff from treated fields, impacting adjacent natural and semi-natural habitats. The risk to these off-target plant communities is a key consideration in environmental risk assessments.
Regulatory evaluations have identified a potential risk to non-target terrestrial plants. Screening-level assessments, which represent a conservative scenario, have shown that the estimated environmental concentrations of this compound can exceed the levels of concern for phytotoxicity. For instance, risk quotients (RQs), which compare the predicted exposure to the concentration at which a specific effect is observed, have been calculated to be as high as 3.5 to 555.5, indicating a potential for adverse effects.
The sensitivity of non-target plants to this compound varies among species. Standardized tests measure endpoints such as seedling emergence and vegetative vigor to quantify this sensitivity. The ER25 value, representing the rate of application that causes a 25% effect, for shoot dry weight in onions (Allium cepa), a sensitive monocot species, has been determined to be 4.18 g a.i./ha. For vegetative vigor across six tested plant species, the ER50 (the rate causing a 50% effect) was found to be greater than 170 g/ha. While mitigation measures are proposed to limit off-field impacts, the inherent risk to non-target flora remains a significant factor in the ecological profile of this compound. The decline of plant diversity and abundance in agro-ecosystems has been widely reported, with herbicide drift being a contributing factor.
Toxicity of this compound to Terrestrial Non-Target Plants
| Organism/Endpoint | Value | Reference Species | Source |
|---|---|---|---|
| Vegetative Vigour (ER50) | > 170 g/ha | 6 plant species | |
| Seedling Emergence (ER25) | 4.18 g a.i./ha | Onion (Shoot Dry Weight) |
Impacts on Terrestrial Non-Target Invertebrate Communities (e.g., soil fauna, pollinators)
The impact of this compound on terrestrial invertebrates, which play crucial roles in pollination, pest control, and soil health, is a critical aspect of its environmental risk assessment.
Soil Fauna: Soil-dwelling organisms like earthworms can be exposed to this compound through contact with soil residues. Ecotoxicological data indicates a moderate acute toxicity to earthworms. The 14-day LC50 (the concentration lethal to 50% of the test population) for the earthworm Eisenia fetida is reported to be 258 mg/kg of soil. In contrast, some assessments have classified this compound as non-toxic to earthworms. Studies on the impact of herbicide mixtures containing this compound on soil microbial communities have shown that application can sharply decrease the microbial population and significantly modify the community structure in unamended soil. However, research also indicates that this compound has no significant adverse effects on key soil processes such as nitrogen and carbon mineralization.
Pollinators: For pollinators such as honeybees, this compound is considered to have low toxicity. Standardized tests show that the acute oral and contact LD50 (the dose lethal to 50% of the test population) for honeybees (Apis mellifera) are both greater than 200 µg per bee. Regulatory bodies like the U.S. Environmental Protection Agency (EPA) have not identified any risks of concern for bees or other non-bee terrestrial invertebrates on an acute or chronic exposure basis when the herbicide is used according to proposed label instructions.
Toxicity of this compound to Terrestrial Non-Target Invertebrates
| Organism | Test Type | Endpoint | Value | Source |
|---|---|---|---|---|
| Earthworm (Eisenia fetida) | Acute | 14-day LC50 | 258 mg/kg soil | |
| Honeybee (Apis mellifera) | Acute Oral | 48-hour LD50 | > 200 µg/bee | |
| Honeybee (Apis mellifera) | Acute Contact | 48-hour LD50 | > 200 µg/bee |
Effects on Aquatic Ecosystems and Associated Biota (e.g., fish, aquatic invertebrates)
This compound can enter aquatic systems through runoff and spray drift, where it can affect a range of organisms. Its persistence in aquatic environments can be high depending on local conditions. The toxicity of this compound varies significantly among different aquatic groups, with algae being particularly sensitive.
Fish and Aquatic Invertebrates: this compound exhibits moderate toxicity to fish and aquatic invertebrates. For fish, the 96-hour LC50 for rainbow trout (Oncorhynchus mykiss) is 5.3 mg/L. For aquatic invertebrates, the 48-hour EC50 (the concentration affecting 50% of the population) for Daphnia magna is greater than 5.9 mg/L, indicating a lower acute toxicity to this crustacean.
Aquatic Flora: In contrast to its moderate effect on fauna, this compound is highly toxic to algae. The 72-hour ErC50 (the concentration causing a 50% reduction in growth rate) for the green alga Pseudokirchneriella subcapitata is 0.0016 mg/L. This high toxicity is consistent with its mode of action, which targets carotenoid synthesis
Advanced Analytical Methodologies for Flufenican Detection and Quantification
Sample Preparation and Extraction Techniques for Diverse Matrices
Effective sample preparation is a crucial step in the analysis of Flufenican, particularly when dealing with complex matrices such as food, environmental samples, or biological specimens. The goal is to isolate the analyte of interest from interfering substances while achieving sufficient recovery. Various extraction techniques are employed, ranging from traditional solvent-based methods to more modern, miniaturized approaches. Solvent extraction, liquid-liquid extraction (LLE), solid-liquid extraction (SLE), microwave-assisted extraction (MAE), ultrasonic extraction (USE), accelerated solvent extraction (ASE), pressurized liquid extraction (PLE), solid-phase microextraction (SPME), single-drop microextraction (SDME), stir bar sorptive extraction (SBSE), and dispersive liquid-liquid microextraction (DLLME) are among the techniques utilized for the analysis of contaminants and residues in food mdpi.com. Solid-phase extraction (SPE) is also a widely used sample preparation technique thermofisher.com, sigmaaldrich.com.
QuEChERS-based Extraction Methods
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various food matrices, including fruits, vegetables, and other food products sigmaaldrich.com, waters.com, lcms.cz. This method involves extracting analytes from the sample matrix using acetonitrile, followed by a partitioning step with salts/buffers to induce phase separation sigmaaldrich.com. A subsequent cleanup step, often utilizing dispersive solid-phase extraction (d-SPE) with sorbents such as primary secondary amine (PSA), C18, graphitized carbon black (GCB), or Z-Sep, is performed to remove co-extracted matrix components like sugars, lipids, and pigments that could interfere with the final analysis sigmaaldrich.com.
The QuEChERS method is known for its efficiency, requiring only small quantities of solvent and capable of yielding recoveries typically ranging from 70% to 120% with relative standard deviations (RSDs) below 5% for a broad spectrum of compounds sigmaaldrich.com. This compound has been included in multi-residue pesticide analysis methods utilizing QuEChERS extraction followed by GC-MS and/or LC-MS/MS gavinpublishers.com. An optimized QuEChERS method coupled with LC-MS/MS was developed and validated for the determination of mesosulfuron-methyl (B1676312) and dithis compound (B1670562) (a related compound) in wheat grain and straw. This method achieved average recoveries between 74% and 98% with RSDs of 1% to 11% at spiking levels ranging from 0.01 to 1 mg/kg colab.ws, researchgate.net. An adapted QuEChERS method coupled with LC-MS/MS was also successfully applied for the quantification of dithis compound in fish muscle, demonstrating good recoveries for certain fish species like perch and roach, although recoveries were lower for carp (B13450389) due to its higher lipid content researchgate.net. While QuEChERS is highly versatile, modifications may be necessary when dealing with particularly challenging matrices such as soil and sediment restek.com.
Solid-Phase Extraction Approaches
Solid-Phase Extraction (SPE) is a sample preparation technique frequently employed by chromatographers prior to analysis thermofisher.com, sigmaaldrich.com. SPE serves to either remove interfering compounds from a sample or to enrich/concentrate the analytes of interest thermofisher.com. The technique involves isolating analytes from a liquid sample through extraction, partitioning, and/or adsorption onto a solid stationary phase sigmaaldrich.com. Compared to liquid-liquid extraction (LLE), SPE typically utilizes significantly smaller volumes of solvent thermofisher.com.
Various types of solid phases are available for SPE, including reversed-phase, ion exchange, normal phase, and mixed-mode phases thermofisher.com. Florisil™ is a specialized SPE sorbent, a modified silica (B1680970) containing magnesium ions, effective for retaining polar and halogenated compounds such as pesticides from environmental samples phenomenex.com. SPE procedures can be adapted depending on the specific analyte group and the nature of the matrix epa.gov. The method is used for isolating target organic analytes from aqueous matrices, including groundwater and wastewater epa.gov.
Chromatographic and Spectrometric Detection Methods
Chromatographic techniques coupled with spectrometric detection are essential for the separation, identification, and quantification of this compound in complex samples. Gas chromatography (GC) and liquid chromatography (LC) are commonly employed invasive techniques that require prior sample preparation ujaen.es. The coupling of these separation methods with mass spectrometry (MS) provides high sensitivity and selectivity for trace analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Residue Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of pesticide residues, including this compound, offering high sensitivity and selectivity jfda-online.com, bund.de. It is particularly well-suited for the analysis of polar and non-volatile compounds that are not amenable to GC. LC-MS/MS is often the preferred method for the determination of highly polar pesticides jfda-online.com.
LC-MS/MS is frequently coupled with QuEChERS extraction for multi-residue pesticide analysis in food and environmental samples sigmaaldrich.com, gavinpublishers.com, colab.ws, researchgate.net, waters.com, lcms.cz. An optimized QuEChERS-LC-MS/MS method for mesosulfuron-methyl and dithis compound in wheat grain and straw demonstrated limits of quantification (LOQs) of 0.01 mg/kg for both herbicides colab.ws, researchgate.net. In the analysis of dithis compound in fish muscle using an adapted QuEChERS-LC-MS/MS method, quantification limits below 1 ng/g were achieved for most compounds researchgate.net. LC-MS/MS has also been employed for the quantification of dithis compound residues in runoff and soil nih.gov, and in agricultural landscapes, with a limit of detection (LOD) of 5 ng/L and an LOQ of 10 ng/L oup.com.
Electrospray ionization (ESI) coupled with a triple quadrupole mass spectrometer (QqQ-MS) operating in multiple reaction monitoring (MRM) acquisition mode is considered the gold standard for the quantification of highly polar pesticides by LC-MS/MS jfda-online.com. High-resolution mass spectrometry (TOF and Orbitrap) combined with parallel reaction monitoring (PRM) acquisition is also utilized for rapid determination of pesticide residues jfda-online.com.
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD/DAD)
High-Performance Liquid Chromatography (HPLC) is a versatile chromatographic technique used for the separation and quantification of polar and nonvolatile compounds scientificservices.eu. HPLC systems can be equipped with various detectors, including UV-Visible (UV-Vis), Fluorescence (FLD), Refractive Index (RID), Electrochemical (ECD), Evaporative Light Scattering (ELSD), and Mass Spectrometry (MS) teledynelabs.com, thermofisher.com.
UV-Vis detection is a common method suitable for compounds that absorb light in the UV or visible range (190-800 nm) thermofisher.com. Diode Array Detection (DAD) is a type of UV-Vis detection that can measure the entire UV-Vis spectrum simultaneously, offering greater efficiency compared to conventional UV-Vis detectors that measure at a single wavelength measurlabs.com. HPLC with UV detection has been reported for the analysis of dithis compound nih.gov.
Fluorescence Detection (FLD) is a highly sensitive and selective technique ideal for analyzing naturally fluorescent compounds or those that can be derivatized to become fluorescent teledynelabs.com, thermofisher.com. FLD can offer significantly higher sensitivity (10-1000 times) compared to UV-Vis absorption detectors, although its applicability is limited to fluorescent molecules thermofisher.com. HPLC systems can utilize detectors in series, such as HPLC-DAD/FLD, to combine the strengths of different detection principles researchgate.net.
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is an analytical technique used for the separation and detection of volatile and semi-volatile compounds. This compound has been included in multi-residue pesticide analysis methods employing GC-MS, often following QuEChERS extraction gavinpublishers.com. GC-MS/MS, the tandem mass spectrometry version, is frequently preferred over GC-MS for the analysis of food contaminants due to its enhanced separation capabilities mdpi.com, hpst.cz. GC-MS has been mentioned in the context of dithis compound analysis nih.gov, epo.org. While GC methods can offer good sensitivity, particularly for lower-molecular-weight compounds, they may require longer separation times compared to HPLC for complex samples dguv.de.
Method Validation Parameters and Performance Characteristics
Method validation parameters are used to establish documented evidence that the performance characteristics of an analytical method meet the requirements for its intended application pharmatutor.org. Key parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), ruggedness, and robustness researchgate.netslideshare.net.
Linearity, Limits of Detection (LOD), and Limits of Quantification (LOQ)
Linearity refers to the ability of an analytical method to elicit test results that are directly proportional to the concentration of the analyte within a given range researchgate.neteuropeanpharmaceuticalreview.com. It is typically assessed by analyzing a series of solutions at different concentrations and determining the correlation coefficient (R²) of the calibration curve mdpi.comresearchgate.net. A high correlation coefficient, often ≥ 0.99, indicates good linearity researchgate.net.
The Limit of Detection (LOD) is defined as the lowest amount or concentration of an analyte that can be reliably detected, but not necessarily quantified, under the stated experimental conditions europeanpharmaceuticalreview.comeflm.eufinishingandcoating.com. The Limit of Quantification (LOQ), on the other hand, is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy europeanpharmaceuticalreview.comeflm.eu.
According to guidelines such as those from the International Conference on Harmonisation (ICH), LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve sepscience.com. The formulas are commonly expressed as: LOD = 3.3 * (Standard Deviation of the Response) / Slope of the Calibration Curve mdpi.comsepscience.com LOQ = 10 * (Standard Deviation of the Response) / Slope of the Calibration Curve mdpi.comsepscience.com
The standard deviation of the response can be determined from the standard deviation of the blank or the standard deviation of the y-intercept of the regression line mdpi.comsepscience.com. The slope is estimated from the calibration curve of the analyte sepscience.com.
While specific LOD and LOQ values for this compound in various matrices were not extensively detailed in the search results, studies on similar pesticide residue analysis using techniques like LC-MS/MS have reported LODs ranging from 0.56 to 2.99 µg/kg and LOQs from 1.88 to 9.99 µg/kg, with good linearity (R² ≥ 0.99) researchgate.net. Another study on a different compound using HPLC-DAD determined LOD and LOQ values of 0.167 μg/mL and 0.505 μg/mL, respectively, based on the slope and standard deviation of the y-intercept of the regression line mdpi.com.
Agricultural Efficacy Studies and Weed Management Applications of Flufenican
Efficacy Evaluation Against Herbicide-Resistant Weed Biotypes
Research indicates that flufenican is effective against certain herbicide-resistant weed biotypes. For instance, studies have shown that premixtures containing flufenacet (B33160) plus this compound, and flufenacet plus this compound plus metribuzin (B1676530), highly controlled three ALS/ACCase herbicide-resistant populations of Lolium rigidum in pre-emergence applications. mdpi.comresearchgate.net These premixtures demonstrated similar efficacy against resistant L. rigidum as established herbicides like prosulfocarb (B1679731) and chlorotoluron (B1668836) plus this compound. mdpi.comresearchgate.net
Raphanus raphanistrum (wild radish) populations have evolved resistance to PDS-inhibiting herbicides like this compound. researchgate.netuwa.edu.au Studies on a resistant R. raphanistrum population from Western Australia showed a 4.9-fold resistance level to this compound compared to susceptible populations. uwa.edu.au This resistance in R. raphanistrum is likely due to non-target-site based enhanced herbicide metabolism involving cytochrome P450s. researchgate.netuwa.edu.au While resistance to PDS inhibitors in weeds is less common than resistance to other herbicide groups, it has been confirmed in a few species, including R. raphanistrum and Sisymbrium orientale. researchgate.net A similar pattern of weaker resistance to picolinafen (B105197) than this compound has been observed in S. orientale. researchgate.net
Amaranthus tuberculatus (waterhemp) is a highly problematic weed known for evolving resistance to multiple herbicide sites of action. precisionriskmanagement.comnih.gov this compound, representing a new mode of action (WSSA Group 12) for corn and soybean in North America, has shown effectiveness as part of an integrated weed management strategy for multiple-herbicide resistant (MHR) waterhemp control when applied pre-emergence in corn. precisionriskmanagement.combayer.comcroplife.com Research determined the biologically effective doses of this compound for controlling MHR waterhemp in corn. precisionriskmanagement.comresearchgate.net A premixture containing this compound, metribuzin, and flufenacet was evaluated for residual control of Amaranthus species in soybean, demonstrating effectiveness comparable to or exceeding commonly used pre-emergence herbicides by 56 days after treatment (DAT). uark.edu
Selective Weed Control Performance in Major Crop Systems
This compound is registered for use in various major crop systems, including wheat, barley, and corn, providing selective control of both grasses and broadleaf weeds. mdpi.commarketplace.farmagropages.comresearchgate.net
In wheat and barley, this compound is commonly used in pre-emergence and early post-emergence applications. mdpi.commarketplace.farmagropages.comresearchgate.net Premixtures containing flufenacet plus this compound, and flufenacet plus this compound plus metribuzin, have been registered for weed control in bread wheat and barley with early post-emergence application at the 1st to 3rd leaf growth stage (BBCH 11-13). mdpi.comresearchgate.net Studies evaluating the selectivity of these premixtures on wheat and barley at different growth stages (BBCH 11, 12, and 13) revealed decreased selectivity when applied at BBCH 11 for both cereals, with flufenacet plus this compound being less selective than the triple mixture. mdpi.comresearchgate.net Application at BBCH 12 was recommended to ensure crop safety and optimize efficacy. mdpi.comresearchgate.net
This compound is also a key component in weed management programs for corn and soybean, offering selective weed control and targeting problematic weeds like waterhemp and Palmer amaranth (B1665344) (Amaranthus palmeri). youtube.combayer.comcroplife.com Its introduction provides a new site of action for controlling these weeds in these crops in North America. bayer.comcroplife.com
This compound is also approved for use in durum wheat, rye, and triticale. marketplace.farm In combination with other herbicides, it can be applied to other crops and areas, such as paddy rice and garlic fields. marketplace.farmagropages.com
Evaluation of this compound in Pre-emergence and Post-emergence Applications
This compound is a versatile herbicide used in both pre-emergence and post-emergence applications. marketplace.farmyoutube.comapparentag.com.au It exhibits both contact and residual activity, with residual activity potentially lasting up to 8 weeks under favorable conditions when applied pre-emergence. apparentag.com.au
Pre-emergence applications target weeds as they germinate, with this compound being absorbed primarily by the shoots of germinating seedlings. mdpi.comapparentag.com.au This application timing is particularly effective for controlling a broad spectrum of weeds, including Charlock (Sinapis arvensis), Common chickweed (Stellaria media), Common field speedwell (Veronica spp.), Common poppy (Papaver rhoeas), and Wild radish (Raphanus raphanistrum). marketplace.farm Studies have shown high control of ALS/ACCase herbicide-resistant Lolium rigidum when this compound-containing premixtures were applied pre-emergence to weeds. mdpi.comresearchgate.net
Post-emergence applications are made after weeds have emerged. This compound is absorbed by the shoots and leaves of seedlings. mdpi.comapparentag.com.au This application is effective against various broadleaf weeds like Stellaria media, Veronica spp., Viola spp., Geranium spp., and Lamium spp. marketplace.farm Early post-emergence application in winter wheat and barley (1st-3rd leaf stage) is a common practice. mdpi.comresearchgate.net Research evaluating a this compound-containing premixture in soybean found that while effective across various timings, the 14-day preplant application timing was typically less effective in weed control compared to other timings by 42 days after planting (DAP). uark.eduuark.edu Sequential post-emergence applications resulted in superior weed control in some cases. uark.edu
The effectiveness of both pre- and post-emergence applications can be influenced by environmental conditions. mdpi.com
Field and Greenhouse Experimental Design for Efficacy Assessment
Efficacy evaluation of herbicides like this compound is conducted through both field and greenhouse experiments to assess their performance under controlled and natural conditions. cabidigitallibrary.orgcirad.fr These experiments are crucial for understanding herbicide effectiveness, crop selectivity, and the influence of various factors on performance.
Greenhouse experiments offer controlled environments where factors like temperature, light, and humidity can be precisely managed. controlledenvironments.org This allows for focused studies on specific aspects of herbicide activity, such as dose-response curves and the evaluation of resistance mechanisms. uwa.edu.aumdpi.com Pot experiments are commonly conducted in greenhouses to evaluate herbicide selectivity on crops at different growth stages and efficacy against specific weed biotypes. mdpi.comresearchgate.net While offering control, researchers must be mindful of potential environmental gradients within greenhouses that could introduce variability. cabidigitallibrary.orgcontrolledenvironments.org
Field experiments evaluate herbicide efficacy under real-world agricultural conditions, taking into account the variability of soil types, climate, and weed populations. cabidigitallibrary.orgcirad.fr These trials are essential for confirming results obtained in greenhouses and assessing performance across different geographical locations and growing seasons. uark.edumdpi.com Field experimental designs often involve randomized blocks to account for spatial variability within the field. orgprints.org Untreated controls and reference products are typically included in field trials to provide a baseline for comparison and assess external influences on efficacy. cabidigitallibrary.orgeppo.int Data collected in field trials can include weed density, biomass reduction, crop injury, and yield. mdpi.comcabidigitallibrary.orgagronomyjournals.com
Experimental design principles such as replication, randomization, and blocking are fundamental to both field and greenhouse studies to ensure the reliability and statistical validity of the results. cabidigitallibrary.orgcontrolledenvironments.orgorgprints.org The number of replications and plot size are determined by the stage of the efficacy trial and the desired level of accuracy. cabidigitallibrary.org Statistical analysis, such as Analysis of Variance (ANOVA), is used to analyze the data and determine significant differences between treatments. researchgate.netorgprints.orgcabidigitallibrary.org
Influence of Environmental and Agronomic Factors on Field Efficacy
The field efficacy of this compound, like other herbicides, is influenced by a complex interaction of environmental and agronomic factors. researchgate.netnih.govcaws.org.nzmdpi.com
Environmental factors, including soil moisture, temperature, rainfall, and light intensity, can significantly impact herbicide performance. mdpi.comcaws.org.nzmdpi.com Soil-applied herbicides, such as pre-emergence applications of this compound, are particularly affected by soil moisture, which influences their movement and availability for uptake by germinating weeds. caws.org.nzmdpi.com Heavy rainfall after pre-emergence application can potentially lead to decreased selectivity and crop injury. mdpi.com Temperature can affect plant growth and physiology, influencing herbicide uptake, translocation, and metabolism. caws.org.nz
Studies have highlighted the importance of considering environmental conditions at the time of application to avoid crop injuries and ensure efficacy. mdpi.com For instance, low temperatures during early post-emergence applications have been associated with decreased selectivity of certain this compound-containing mixtures in wheat. mdpi.com
The residual activity of this compound in the soil, which contributes to its extended weed control, is also influenced by environmental conditions and soil properties. apparentag.com.aumdpi.comresearchgate.net Degradation rates can vary depending on factors such as microbial activity and moisture content. researchgate.net
Here is a table summarizing some research findings related to this compound efficacy:
| Herbicide Treatment | Application Timing | Target Weed/Biotype | Crop | Key Finding | Source |
| Flufenacet + this compound | Pre-emergence | ALS/ACCase-resistant L. rigidum | Wheat/Barley | High control of resistant populations. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Flufenacet + this compound + Metribuzin | Pre-emergence | ALS/ACCase-resistant L. rigidum | Wheat/Barley | High control of resistant populations, similar to Flufenacet + this compound. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Flufenacet + this compound | Early Post-emergence (BBCH 11) | - | Wheat/Barley | Decreased selectivity observed. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Flufenacet + this compound | Early Post-emergence (BBCH 12) | - | Wheat/Barley | Recommended for crop safety and efficacy. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| Flufenacet + this compound + Metribuzin | Early Post-emergence (BBCH 11) | - | Wheat/Barley | Decreased selectivity observed, less than Flufenacet + this compound. mdpi.comresearchgate.net | mdpi.comresearchgate.net |
| This compound-containing premixture | Pre-emergence | MHR A. tuberculatus | Corn | Effective as part of integrated weed management. precisionriskmanagement.com | precisionriskmanagement.com |
| This compound-containing premixture | Pre-emergence | Amaranthus species | Soybean | Effective residual control, comparable to or better than standard herbicides by 56 DAT. uark.edu | uark.edu |
| This compound (single application) | Pre-emergence | Resistant R. raphanistrum (H2/10) | - | 4.9-fold resistance level observed compared to susceptible populations. uwa.edu.au | uwa.edu.au |
| This compound + Malathion (pre-treatment) | - | Resistant R. raphanistrum (H2/10) | - | Resistance reversed, indicating involvement of P450 metabolism. uwa.edu.au | uwa.edu.au |
| Chlorotoluron + Dithis compound (B1670562) | Pre-emergence | - | Wheat | Heavy rainfalls after application led to crop injury and reduced yield. mdpi.com | mdpi.com |
| Flufenacet + Dithis compound | Early Post-emergence | - | Wheat | Cold temperatures during application led to crop injury and reduced yield. mdpi.com | mdpi.com |
Emerging Research Directions and Future Perspectives on Flufenican
Development of Next-Generation Flufenican Formulations
Research is ongoing into developing new formulations of this compound. These next-generation formulations aim to improve the herbicide's performance, stability, and environmental profile. While specific details on novel this compound formulations were not extensively detailed in the search results, the broader context of herbicide formulation research suggests a focus on aspects such as enhanced delivery systems, reduced drift, and improved target specificity. The development of formulations that integrate herbicides with other components, such as microbial agents, is also an area of exploration in agricultural research.
Advanced Computational Modeling for Mechanism and Environmental Fate Prediction
Advanced computational modeling plays a crucial role in understanding the mechanism of action of herbicides like this compound and predicting their environmental fate. These models can simulate how chemicals disperse and are transported in various environmental compartments, including air, soil, and water researchgate.net. Computational sciences are used to understand the causes and effects of environmental issues and develop mitigation strategies stantec.com. Specifically for pesticides, models can predict exposure levels and characterize potential adverse health effects stantec.com.
Multimedia environmental fate models are being developed to analyze the dispersion and distribution of chemicals in various environmental systems, considering processes like diffusion, advection, and transformation reactions researchgate.net. These models can provide spatially explicit estimations of parameters and consider temporal variations in environmental properties researchgate.net. Integrating quantitative structure-property relationship models with environmental fate models is suggested for a more automated and comprehensive assessment of pesticide fate, including their transformation products frontiersin.org.
Integration of this compound Research with Sustainable Agriculture Practices
Research in sustainable agriculture includes integrated crop management and organic farming applications ciheam.org. The use of microbial formulations is being investigated as a potential supplement or alternative to chemical agents in agriculture ur.edu.pl. Studies have explored the influence of effective microorganisms on the degradation of herbicides like this compound in soil, although some results indicate that certain microbial formulations might reduce this compound degradation levels under specific conditions, possibly due to changes in soil pH researchgate.netmdpi.com.
Precision agriculture, which leverages technologies like sensors, drones, and data analytics, represents a paradigm shift towards more sustainable and efficient crop management by optimizing resource use and reducing environmental impact researchgate.net. Integrating traditional agricultural techniques with modern farming practices also aims to enhance sustainability and improve soil health researchgate.net.
Novel Approaches for this compound Bioremediation and Environmental Risk Mitigation
Novel approaches for the bioremediation of contaminants like this compound and the mitigation of their environmental risk are being explored. Bioremediation utilizes microorganisms to degrade pollutants in soil and water utk.edu. Research in this area includes understanding how biological and geochemical conditions impact the activity of bacteria involved in the degradation of hazardous compounds utk.edu.
While specific studies on the bioremediation of this compound were not prominently featured, research on the biodegradation of other herbicides by bacteria and fungi provides a relevant context researchgate.net. Studies have investigated the effect of commercial microbial formulations on the degradation of related herbicides in soil researchgate.netmdpi.com. However, it has been observed that the effectiveness of bioremediation can be influenced by various factors, such as the presence of other substances in the environment utk.edu. Future research is needed to address the environmental effects of herbicides and explore effective biodegradation mechanisms researchgate.net.
Q & A
Q. What strategies mitigate publication bias in meta-analyses of this compound’s environmental persistence?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
